Ilunocitinib - 1187594-14-4

Ilunocitinib

Catalog Number: EVT-3456276
CAS Number: 1187594-14-4
Molecular Formula: C17H17N7O2S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ilunocitinib is a synthetic organic compound classified as a Janus kinase inhibitor, specifically designed for veterinary applications. Developed by Elanco Animal Health, it is primarily used to treat inflammatory skin conditions in animals. The compound's chemical structure is defined by its IUPAC name: 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile, and it has a CAS Registry Number of 1187594-14-4 .

Source and Classification

Ilunocitinib is sourced from Elanco Animal Health, which focuses on developing innovative solutions for animal health issues. The compound falls under the category of synthetic organic compounds and is recognized for its role in modulating immune responses through the inhibition of Janus kinases, which are crucial in various signaling pathways associated with inflammation and immune function .

Synthesis Analysis

Methods

The synthesis of Ilunocitinib involves several steps that include the preparation of key intermediates. The process typically employs organic solvents such as dimethyl sulfoxide and various catalysts to facilitate reactions like cyclization, sulfonylation, and nitrile formation.

Technical Details

  1. Key Intermediates: The synthesis begins with simpler organic molecules that undergo transformations to form the core structure of Ilunocitinib.
  2. Reaction Conditions: Conditions are optimized for each step to maximize yield and purity, often involving high temperatures and specific pH levels.
  3. Purification: The final product is purified using techniques like crystallization and chromatography to meet veterinary standards .
Molecular Structure Analysis

Structure

The molecular structure of Ilunocitinib features a complex arrangement that includes a cyclopropyl sulfonyl group, a pyrazole ring, and an azetidine moiety. This intricate design contributes to its biological activity as a Janus kinase inhibitor.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: Approximately 302.38 g/mol
  • Structural Representation: The structure can be visualized through chemical drawing software or databases that support compound visualization .
Chemical Reactions Analysis

Reactions

Ilunocitinib can undergo various chemical transformations:

  1. Oxidation: Can lead to the formation of sulfoxides or sulfones using reagents like hydrogen peroxide.
  2. Reduction: Nitrile groups can be converted to amines through reduction methods such as catalytic hydrogenation or using lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can modify the pyrazole ring under basic conditions.

Technical Details

These reactions are crucial for exploring derivatives of Ilunocitinib that may exhibit different biological properties or improved efficacy against specific targets .

Mechanism of Action

Ilunocitinib acts primarily by inhibiting Janus kinases, which are involved in the signaling pathways of several cytokines that mediate inflammatory responses. By blocking these pathways, Ilunocitinib reduces inflammation and alleviates symptoms associated with skin conditions in animals.

Process

  1. Binding: The compound binds to the ATP-binding site of Janus kinases.
  2. Signal Disruption: This binding inhibits the phosphorylation of downstream signaling molecules, effectively dampening the inflammatory response.
  3. Data on Efficacy: Preclinical studies have shown promising results in reducing pruritus and inflammation in animal models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken when handling .
Applications

Ilunocitinib is primarily utilized in veterinary medicine for treating inflammatory skin conditions such as dermatitis and pruritus in animals. Its development reflects a growing interest in targeted therapies that minimize side effects compared to traditional systemic treatments like corticosteroids.

Scientific Uses

  1. Veterinary Therapeutics: Designed specifically for managing chronic skin diseases in pets.
  2. Research Applications: Investigated for potential use in other inflammatory conditions beyond dermatology due to its mechanism of action against Janus kinases.
Discovery & Development of Ilunocitinib as a JAK Inhibitor

Rational Drug Design Targeting JAK/STAT Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway serves as a pivotal signaling cascade for cytokines involved in inflammatory and immune responses. Dysregulation of this pathway is mechanistically linked to allergic skin diseases, including canine atopic dermatitis (cAD), where excessive cytokine signaling drives pruritus and skin lesion formation [9]. Ilunocitinib (chemical name: 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile; CAS: 1187594-14-4) was designed as a small-molecule inhibitor targeting the ATP-binding site of JAK enzymes, particularly JAK1 and JAK2 [3] [10]. This specificity aims to disrupt the phosphorylation of STAT proteins (notably STAT1, STAT3, and STAT5), thereby attenuating downstream transcription of pro-inflammatory mediators like interleukin-31 (IL-31), a key pruritogen in dogs [5] [9].

The drug's design leveraged structure-activity relationship (SAR) studies to optimize binding affinity while minimizing off-target effects. Ilunocitinib's core scaffold features a pyrrolopyrimidine group, which mimics ATP's adenine moiety, enabling competitive inhibition at the kinase domain. Additional structural elements, including an azetidine ring and cyclopropyl sulfonyl group, enhance hydrophobic interactions with JAK's catalytic cleft [3] [10]. Preclinical studies confirmed its ability to suppress IL-31-induced STAT phosphorylation in canine peripheral blood mononuclear cells, validating target engagement [5].

  • Key Mechanistic Insights:
  • Inhibits JAK1/2 with IC₅₀ values in low nanomolar range [10].
  • Reduces NF-κB activation and reactive oxygen species (ROS) production, mitigating inflammation beyond pruritus [10].
  • Orally bioavailable with sustained plasma exposure, enabling once-daily dosing [5].

Structural Optimization from Lead Compound to Clinical Candidate

Ilunocitinib’s development exemplifies strategic structural simplification to enhance drug-likeness. Initial leads from high-throughput screening (HTS) exhibited potent JAK inhibition but suffered from high molecular weight (>500 Da) and poor pharmacokinetics [4] [8]. Medicinal chemists applied "molecular obesity" reduction principles, systematically removing nonessential groups while retaining pharmacophores critical for target binding [4].

Optimization Steps:

  • Core Scaffold Refinement:The lead compound’s pentacyclic structure was truncated to a tricyclic pyrrolopyrimidine-pyrazole core, reducing molecular weight to 383.43 g/mol and improving solubility (DMSO solubility: 150 mg/mL) [7] [10]. This aligned with Lipinski’s Rule of Five parameters, enhancing oral absorption [4].

  • Critical Pharmacophore Retention:

  • The pyrrolopyrimidine moiety maintained hydrogen bonding with JAK’s hinge region (e.g., Leu959 and Glu966 in JAK1).
  • The azetidine-3-acetonitrile group introduced conformational rigidity, boosting selectivity over kinetically similar kinases [3] [8].
  • Mitigating Toxicity Risks:Counter-screening against cytochrome P450 enzymes (CYP3A4, CYP2D6) and the hERG ion channel minimized risks of metabolic interactions and cardiotoxicity [8]. LogP was optimized to ~2.5 to balance membrane permeability and solubility [4].

Table 1: Evolution of Key Properties During Optimization

ParameterLead CompoundIlunocitinib (Clinical Candidate)
Molecular weight (g/mol)498383.43
cLogP4.82.6
JAK1 IC₅₀ (nM)853.2
Metabolic stability (t₁/₂, min)1242

The final candidate demonstrated >80% oral bioavailability in dogs and sustained plasma concentrations >IC₉₀ for 24 hours, supporting once-daily dosing [5].

Patent Landscape Analysis (WO2009114512A1)

The foundational intellectual property for ilunocitinib is protected under patent WO2009114512A1, titled "JAK Inhibiting Compounds and Methods of Use" [3]. This patent discloses azetidine-based derivatives with JAK inhibitory activity, emphasizing ilunocitinib’s unique 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine scaffold substituted with a cyclopropyl sulfonyl group and acetonitrile tail [3] [7].

Key Claims and Innovations:

  • Scope of Coverage:Broad protection for compounds of Formula I, encompassing ilunocitinib’s core structure and 120 analogs. Specific claims cover pharmaceutical compositions and methods for treating immune-mediated disorders (e.g., atopic dermatitis, rheumatoid arthritis) [3].

  • Synthetic Advantages:The patent details a scalable 7-step synthesis, featuring:

  • Suzuki-Miyaura coupling to attach pyrrolopyrimidine to pyrazole.
  • Azetidine ring formation via intramolecular cyclization.
  • Sulfonylation with cyclopropanesulfonyl chloride [3].Yield exceeds 40% with >99% purity, enabling cost-effective manufacturing [7].
  • Stability Enhancements:Crystallographic data confirms the cyclopropyl sulfonyl group stabilizes the azetidine ring in a bioactive conformation, reducing metabolic degradation. No hydrate or solvate formation is observed under accelerated storage conditions (40°C/75% RH for 6 months) [7].

Table 2: Representative Analogs from WO2009114512A1

CompoundR₁ (Sulfonyl)R₂ (Azetidine)JAK1 IC₅₀ (nM)
Example 27 (Ilunocitinib)Cyclopropyl-CH₂CN3.2
Example 14Phenyl-CH₃28
Example 33Methyl-CH₂CONH₂56

The patent’s breadth secures commercial exclusivity until 2029, with extensions for veterinary applications [3].

Properties

CAS Number

1187594-14-4

Product Name

Ilunocitinib

IUPAC Name

2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C17H17N7O2S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21)

InChI Key

RVOUEXFKIYNODQ-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.